molecular formula C10H13LiO2 B14439998 lithium;1,3-diethoxybenzene-2-ide CAS No. 73680-01-0

lithium;1,3-diethoxybenzene-2-ide

Cat. No.: B14439998
CAS No.: 73680-01-0
M. Wt: 172.2 g/mol
InChI Key: DUCBPBWZIXLJHA-UHFFFAOYSA-N
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Description

Lithium;1,3-diethoxybenzene-2-ide is an organolithium compound with the molecular formula C10H13LiO2 It is a derivative of benzene, where two hydrogen atoms are replaced by ethoxy groups and one hydrogen atom is replaced by a lithium atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;1,3-diethoxybenzene-2-ide typically involves the reaction of 1,3-diethoxybenzene with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere (e.g., under nitrogen or argon) to prevent the highly reactive lithium compound from reacting with moisture or oxygen. The reaction is typically performed at low temperatures to control the reactivity and ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include the use of larger reactors, precise control of reaction conditions, and efficient purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Lithium;1,3-diethoxybenzene-2-ide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: It can be reduced to form the corresponding dihydro derivatives.

    Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of various substituted benzene derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophiles such as alkyl halides, acyl halides, and other reactive halogen compounds can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, reduction can yield dihydro derivatives, and substitution can yield various substituted benzene derivatives.

Scientific Research Applications

Lithium;1,3-diethoxybenzene-2-ide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis

Properties

CAS No.

73680-01-0

Molecular Formula

C10H13LiO2

Molecular Weight

172.2 g/mol

IUPAC Name

lithium;1,3-diethoxybenzene-2-ide

InChI

InChI=1S/C10H13O2.Li/c1-3-11-9-6-5-7-10(8-9)12-4-2;/h5-7H,3-4H2,1-2H3;/q-1;+1

InChI Key

DUCBPBWZIXLJHA-UHFFFAOYSA-N

Canonical SMILES

[Li+].CCOC1=[C-]C(=CC=C1)OCC

Origin of Product

United States

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